3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one

CCR5 antagonist chemokine receptor HIV entry inhibition

3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one (CAS 904450-44-8) is a fully synthetic, trisubstituted 1,4-dihydroquinolin-4-one small molecule (C24H19NO3; MW 369.41 g/mol). It belongs to the broader quinolin-4(1H)-one chemotype, a privileged scaffold extensively explored for kinase inhibition, GPCR antagonism, and antiviral applications.

Molecular Formula C24H19NO3
Molecular Weight 369.42
CAS No. 904450-44-8
Cat. No. B2914842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one
CAS904450-44-8
Molecular FormulaC24H19NO3
Molecular Weight369.42
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C24H19NO3/c1-28-19-12-13-22-20(14-19)24(27)21(23(26)18-10-6-3-7-11-18)16-25(22)15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3
InChIKeyIRWRHUHBMVKJBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one (CAS 904450-44-8): Core Structural Identity and Screening Provenance


3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one (CAS 904450-44-8) is a fully synthetic, trisubstituted 1,4-dihydroquinolin-4-one small molecule (C24H19NO3; MW 369.41 g/mol) [1]. It belongs to the broader quinolin-4(1H)-one chemotype, a privileged scaffold extensively explored for kinase inhibition, GPCR antagonism, and antiviral applications [2]. This specific compound is a commercial screening library member (Life Chemicals catalog ID F3222-1868) supplied at ≥90% purity, originally deposited in screening collections including the Molecular Libraries Small Molecule Repository (MLSMR ID SMR000208758) [1]. Its defining substitution pattern combines a 3-benzoyl group, an N1-benzyl group, and a 6-methoxy group. The compound's early patent assignment to CCXCKR2 (CXCR7) chemokine receptor inhibition [2] provides a defined and non-obvious biological anchoring point that distinguishes it from undirected screening library members.

Why 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one Cannot Be Interchanged with Close Quinolin-4-one Analogs


Within the 1,4-dihydroquinolin-4-one series, subtle modifications at the N1-benzyl and C6 positions produce divergent target engagement profiles that render class-level interchange scientifically unsound. This compound's specific combination of an N1-unsubstituted benzyl group with a C6-methoxy group creates a distinct pharmacophoric signature. In contrast, the closest analog 3-benzoyl-6-methoxy-1-(4-methylbenzyl)quinolin-4(1H)-one (CAS 866344-50-5) carries a 4-methyl substituent on the N1-benzyl ring, altering its lipophilicity (XLogP = 5.1 vs. 4.7 for the target compound) and its selectivity profile; unlike the unsubstituted benzyl variant, the 4-methylbenzyl analog shows primary activity at CYP4Z1 (IC50 = 7,200 nM) and the peripheral benzodiazepine receptor with no reported CCXCKR2 engagement [1][2][3]. Similarly, 3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one replaces the benzyl group with a 4-fluorobenzyl moiety, introducing electronegative character at the para position and further diverging from the target compound's receptor interaction pattern . Even the simple removal of the 6-methoxy group—yielding 3-benzoyl-1-benzyl-1,4-dihydroquinolin-4-one (CAS 902507-04-4)—eliminates the electronic modulation required for the target's defined biological identity . These incremental structural changes produce non-linear bioactivity shifts; direct substitution without head-to-head validation against the specific target of interest introduces unacceptable risk in any hypothesis-driven research or procurement decision.

Quantitative Evidence Guide for 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one: Comparator-Based Differentiation Data


CCR5 Antagonist Potency: Quantitative Comparator Profile for 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one

In a functional cell-based CCR5 antagonist assay using human MOLT4 cells, 3-benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one exhibited a measurable but modest IC50 of 16,400 nM (1.64E+4 nM) for inhibition of chemokine-induced calcium mobilization, establishing a quantitative baseline potency profile [1]. By comparison, the 4-methylbenzyl analog (CAS 866344-50-5) was not reported active against CCR5 in BindingDB, instead showing CYP4Z1 inhibition (IC50 = 7,200 nM), a distinct target engagement pattern [2][3]. This CCR5 antagonism data—though weak—provides the only experimentally confirmed GPCR target engagement for the unsubstituted N1-benzyl compound within the public domain, a critical differentiation metric when selecting among 3-benzoyl-quinolin-4-one analogs for chemokine receptor screening cascades.

CCR5 antagonist chemokine receptor HIV entry inhibition

CCXCKR2 (CXCR7) Patent Assignment: Scaffold IP Differentiation for 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one

The compound is encompassed within the generic Markush structure of WO2007059108A2 (ChemoCentryx, Inc.), which claims substituted quinolones as inhibitors of CCXCKR2 (CXCR7) binding to the chemokines SDF-1 (CXCL12) and I-TAC (CXCL11) [1]. The patent discloses CXCR7 binding inhibition at sub-micromolar potency for exemplar compounds within the series (e.g., IC50 < 1,000 nM), establishing the scaffold's therapeutic relevance [1]. The structurally closest analogs with differing N1-benzyl substitution—specifically the 4-methylbenzyl variant (CAS 866344-50-5) and the 4-fluorobenzyl variant—are not explicitly claimed within the same CCXCKR2 patent family, creating a distinct intellectual property positioning for the N1-unsubstituted benzyl analog [2]. For procurement decisions involving chemokine receptor programs where freedom-to-operate and scaffold novelty are material considerations, this patent assignment provides differential value that close analogs lack.

CXCR7 antagonist chemokine receptor patent scaffold

Lipophilicity and Drug-Likeness: Computed XLogP3 Comparison for 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one vs. N1-Substituted Analogs

3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one has a computed XLogP3 value of 4.7, placing it within the optimal drug-like lipophilicity range (XLogP ≤ 5) as defined by Lipinski's Rule of Five [1]. In contrast, the 4-methylbenzyl analog (CAS 866344-50-5) has a computed XLogP of 5.1, exceeding the Lipinski threshold (XLogP > 5) [2][3]. This difference arises directly from the additional methyl group on the N1-benzyl ring of the comparator, which increases its hydrophobic character beyond drug-like limits, while the target compound's unsubstituted benzyl group maintains a favorable partition coefficient. In early-stage screening cascade design, a compound with XLogP 4.7 is statistically more likely to demonstrate acceptable aqueous solubility and reduced phospholipidosis risk compared to an analog exceeding XLogP 5.0 [4].

lipophilicity drug-likeness ADME prediction

Target Selectivity Profile: GPCR Engagement Fingerprint of 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one Distinguished from Methylbenzyl Analog

The publicly available selectivity information differentiates these two closely related compounds at the level of their GPCR interaction repertoires. The 4-methylbenzyl analog (CAS 866344-50-5; CHEMBL1595723) has been extensively profiled, with 26 total bioactivity assays revealing confirmed interactions with the Beta-2 adrenergic receptor (ADRB2) and the Glucagon-like peptide 1 receptor (GLP1R) [1][2]. In contrast, the target compound's documented GPCR activity is limited to CCR5 antagonism (IC50 = 16,400 nM) [3], with patent-based association to CCXCKR2 (CXCR7) [4]. Notably, neither ADRB2 nor GLP1R activity has been reported for the target compound in public databases. This divergence in selectivity fingerprints—despite the only structural difference being a single methyl group on the N1-benzyl ring—demonstrates that subtle modifications at this position produce qualitatively different biological profiles, making the compounds non-fungible for screening purposes.

GPCR selectivity target engagement selectivity screening

Where 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one Delivers Defensible Value: Evidence-Backed Application Scenarios


CXCR7/CCXCKR2 Hit Validation and Chemokine Receptor Screening Cascades

Based on the compound's explicit inclusion within WO2007059108A2 as a CCXCKR2 (CXCR7) inhibitor and its confirmed, albeit modest, CCR5 antagonist activity (IC50 = 16,400 nM), this compound is the appropriate screening library member for chemokine receptor-focused programs [1][2]. Its documented dual chemokine receptor engagement represents a distinct biological profile versus the 4-methylbenzyl analog, which shows primary GPCR activity at ADRB2 and GLP1R—targets unrelated to chemokine biology [3]. Researchers investigating the CXCR7/CXCR4/CCR5 axis for oncology metastasis, stem cell mobilization, or HIV entry should select this compound over the methylbenzyl or fluorobenzyl analogs, which lack a CCXCKR2 patent assignment and have divergent target engagement profiles [1][3].

Lead Optimization with Favorable Drug-Likeness Starting Point

The compound's computed XLogP3 value of 4.7 places it within the Lipinski Rule of Five threshold, offering a clear advantage over the 4-methylbenzyl analog whose XLogP of 5.1 exceeds drug-like limits [1][2]. Medicinal chemistry teams prioritizing oral bioavailability and seeking to avoid the known complications of excessively lipophilic leads—including poor aqueous solubility, high metabolic clearance, and promiscuous off-target binding—will find this compound a more tractable starting scaffold. The 0.4 log unit difference in computed lipophilicity represents a meaningful distinction at the lead optimization stage, where each property liability adds compounding risk to developability [3].

Structure-Activity Relationship (SAR) Studies at the Quinolin-4-one N1 Position

This compound, with its unsubstituted N1-benzyl group, serves as the critical baseline reference point for systematic SAR exploration of substituent effects at the N1 position of the 3-benzoyl-quinolin-4-one scaffold. The documented divergence in selectivity between this compound (CCR5/CCXCKR2) and the 4-methylbenzyl analog (ADRB2/GLP1R/CYP4Z1) demonstrates that even a single para-methyl addition to the N1-benzyl ring qualitatively reshapes the biological profile [1][2]. For academic or industrial groups synthesizing focused libraries to probe how N1-benzyl substitution modulates chemokine receptor vs. adrenergic/GLP1 receptor selectivity, this unsubstituted variant is the indispensable parent structure against which all modifications must be compared.

Selectivity Panel Reference Compound for GPCR Off-Target Screening

Given the availability of BindingDB-curated, experimentally determined GPCR activity data for both this compound (CCR5 IC50 = 16,400 nM) and the 4-methylbenzyl analog (ADRB2, GLP1R), this pair constitutes a matched molecular pair for investigating how N1-benzyl para-substitution drives selectivity between phylogenetically distinct GPCR subfamilies [1][2]. Procurement teams supporting broad-panel selectivity screening or computational selectivity prediction model training can use these two compounds as validated reference standards for benchmarking algorithms designed to predict chemokine receptor vs. class A GPCR selectivity based on minimal structural perturbations [3].

Quote Request

Request a Quote for 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.